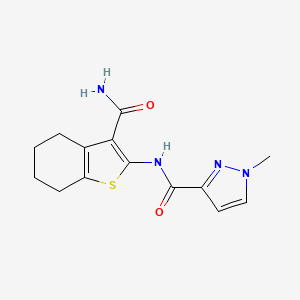

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide

Description

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide (CAS: 1005597-95-4) is a heterocyclic compound with a molecular formula of C₁₄H₁₆N₄O₂S and a molecular weight of 304.37 g/mol. Its structure features a tetrahydrobenzothiophene core substituted with a carbamoyl group at the 3-position, linked via an amide bond to a 1-methylpyrazole moiety.

Properties

IUPAC Name |

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-methylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O2S/c1-18-7-6-9(17-18)13(20)16-14-11(12(15)19)8-4-2-3-5-10(8)21-14/h6-7H,2-5H2,1H3,(H2,15,19)(H,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXITUKUYTRRDSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide typically involves the condensation of a pyrazole derivative with a thiophene derivative. One common method involves the reaction of 1-methylpyrazole-3-carboxylic acid with 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole and thiophene rings.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated, alkylated, or nucleophile-substituted derivatives.

Scientific Research Applications

Pharmaceutical Development

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide has been studied for its potential as an anticancer agent . Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrazole have shown promising results in inhibiting tumor growth through mechanisms that involve apoptosis and cell cycle arrest .

Antiviral Activity

Recent studies have highlighted the antiviral properties of pyrazole derivatives. Specific modifications to the pyrazole ring have resulted in compounds that effectively inhibit viruses such as HIV and measles virus. For example, novel pyrazole derivatives demonstrated significant antiviral activity with effective concentrations (EC50) in the nanomolar range .

Antibacterial Properties

The compound has also been evaluated for its antibacterial activity against resistant strains of bacteria. Research indicates that modifications to the pyrazole structure can enhance its potency against pathogens like E. coli and K. pneumoniae. The development of these derivatives is crucial in addressing antibiotic resistance .

Role in Disease Models

In biological research, N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide has been utilized in disease models to study metabolic pathways and drug interactions. Its application in zebrafish models has provided insights into the phenotypic effects of this compound on developmental processes .

Case Study 1: Anticancer Activity

A study conducted by Ndungu et al. synthesized a series of pyrazole derivatives and tested their anticancer activity against various cell lines. The results indicated that certain modifications to the N-substituent significantly enhanced cytotoxicity compared to standard chemotherapeutics .

Case Study 2: Antiviral Efficacy

In a study examining the antiviral properties of pyrazole compounds, researchers developed a new class of derivatives that exhibited potent inhibition against measles virus with an EC50 value of 60 nM. This highlights the potential for these compounds as therapeutic agents in viral infections .

Mechanism of Action

The mechanism of action of N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The pyrazole ring can bind to enzyme active sites or receptor binding pockets, modulating their activity. The thiophene ring may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | XLogP | H-Bond Donors | H-Bond Acceptors | Rotatable Bonds |

|---|---|---|---|---|---|---|

| Target Compound | C₁₄H₁₆N₄O₂S | 304.37 | 2.1 | 2 | 4 | 3 |

| N-(3-carbamoyl-...-2,3-diethylquinoxaline-6-carboxamide (CAS: 796066-86-9) | C₂₂H₂₄N₄O₂S | 408.50 | 4.4 | 2 | 5 | 5 |

| N-(3-carbamoyl-...-3-(2-chlorophenyl)-oxazole-5-carboxamide (CAS: 725697-35-8) | C₁₉H₁₈ClN₃O₃S | 403.88 | N/A | 2 | 5 | 5 |

| 2-Cyano-N-(3-cyano-...-tetrahydro-1-benzothiophen-2-yl)acetamide (Compound 9b) | C₁₂H₁₂N₄OS | 260.31 | N/A | 1 | 3 | 2 |

Key Observations:

- The quinoxaline derivative exhibits higher lipophilicity (XLogP = 4.4 vs. 2.1), which may enhance membrane penetration but reduce aqueous solubility .

- The chlorophenyl-oxazole analog introduces a halogenated aromatic ring, likely enhancing π-π stacking interactions in biological targets, while the cyano-substituted analog (Compound 9b) features electron-withdrawing groups that may modulate electronic properties .

Conformational and Crystallographic Comparisons

- Target Compound vs. Benzamide Analogs: Crystal structures of related benzothiophene derivatives (e.g., N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide) reveal a half-chair conformation of the tetrahydrobenzothiophene ring and intramolecular N–H⋯O hydrogen bonding, stabilizing the molecular geometry . Similar conformational rigidity may exist in the target compound, influencing binding to biological targets.

- Quinoxaline Derivative: The extended aromatic system in the quinoxaline moiety may promote stacking interactions with hydrophobic pockets in enzymes or receptors, contrasting with the pyrazole-based target compound’s smaller footprint .

Biological Activity

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of pyrazole derivatives, which are known for their wide range of biological activities. Its molecular formula is , and it features a unique benzothiophene moiety that contributes to its pharmacological properties.

Biological Activities

1. Antiviral Activity:

Recent studies have highlighted the potential of pyrazole derivatives as antiviral agents. For instance, certain modifications in the pyrazole structure have shown enhanced activity against viral infections. The compound's ability to inhibit viral replication pathways makes it a candidate for further investigation in antiviral drug development .

2. Anticancer Properties:

Compounds similar to N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide have demonstrated significant anticancer activity. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation .

3. Anti-inflammatory Effects:

The compound has also been studied for its anti-inflammatory properties. Pyrazoles are known to exhibit inhibitory effects on pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), suggesting potential applications in treating inflammatory diseases .

4. Neuroprotective Action:

Neuroprotective effects have been attributed to pyrazole derivatives through their interaction with neurotransmitter systems and oxidative stress pathways. This activity is particularly relevant for neurodegenerative disorders such as Alzheimer's disease .

Table 1: Summary of Biological Activities

Detailed Research Findings

In a study focusing on the structure-activity relationship (SAR) of pyrazole derivatives, it was found that modifications at the N-position significantly enhance biological activity against various cancer cell lines. The introduction of specific substituents on the benzothiophene ring improved potency and selectivity for targeted cancer types .

Another investigation demonstrated that certain derivatives exhibited IC50 values in the nanomolar range for inhibiting key enzymes associated with inflammation and cancer progression. This highlights the potential therapeutic applications of these compounds in clinical settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.